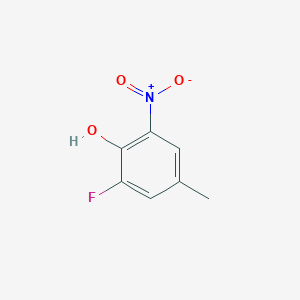

2-Fluoro-4-methyl-6-nitrophenol

Description

BenchChem offers high-quality 2-Fluoro-4-methyl-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methyl-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSTVMNAYZSGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

reactivity of 2-Fluoro-4-methyl-6-nitrophenol

An In-depth Technical Guide to the Reactivity of 2-Fluoro-4-methyl-6-nitrophenol

Introduction

2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its chemical behavior is dictated by the intricate electronic interplay of four distinct substituents on the phenol ring: a strongly activating hydroxyl group, a deactivating but ortho-, para-directing fluoro group, a weakly activating methyl group, and a strongly deactivating nitro group. This guide provides an in-depth analysis of the molecule's reactivity, offering both theoretical understanding and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The strategic placement of these functional groups creates a molecule primed for specific, high-yield transformations. The nitro group, positioned ortho to the fluorine atom, strongly activates the molecule for nucleophilic aromatic substitution (SNAr), where fluorine acts as an excellent leaving group. Concurrently, the potent hydroxyl group governs the regioselectivity of potential electrophilic aromatic substitution (EAS) reactions, albeit on a generally deactivated ring system. This duality of character makes 2-Fluoro-4-methyl-6-nitrophenol a valuable and multifaceted building block.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem |

| Molecular Weight | 171.13 g/mol | PubChem |

| Appearance | Yellow to Orange Powder/Crystal | ChemicalBook[2] |

| pKa | ~5.7 (Predicted) | ChemicalBook[2] |

| Melting Point | 92-94°C | ChemicalBook[2] |

Molecular Structure and Electronic Landscape

The reactivity of any position on the benzene ring is a direct consequence of the cumulative electronic effects of its substituents. In 2-Fluoro-4-methyl-6-nitrophenol, these effects are a complex combination of induction and resonance.

-

Hydroxyl (-OH) Group (Position 1): A powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the ring. It is a potent ortho-, para-director.

-

Fluoro (-F) Group (Position 2): Exhibits a strong -I effect due to its high electronegativity, deactivating the ring towards electrophilic attack. However, like other halogens, it has a +R effect, directing incoming electrophiles to the ortho- and para- positions.[3] In the context of nucleophilic substitution, its strong inductive effect stabilizes the key reaction intermediate.[4]

-

Methyl (-CH₃) Group (Position 4): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is an ortho-, para-director.

-

Nitro (-NO₂) Group (Position 6): A strongly deactivating group with powerful -I and -R effects. It withdraws significant electron density from the ring, making electrophilic substitution difficult.[5] It is a meta-director for EAS.[6] Crucially, it is a strong activator for nucleophilic aromatic substitution when positioned ortho or para to a leaving group.[7][8]

The confluence of these effects makes the aromatic ring electron-deficient overall, yet with specific sites that are highly susceptible to particular reaction classes.

Caption: Generalized workflow for the SNAr reaction of 2-Fluoro-4-methyl-6-nitrophenol.

Protocol: Synthesis of 2-(Benzyloxy)-1-fluoro-5-methyl-3-nitrobenzene

This protocol demonstrates a typical O-arylation via SNAr.

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.71 g, 10 mmol), benzyl alcohol (1.19 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 30 mL of anhydrous DMSO to the flask.

-

Rationale: DMSO is a polar aprotic solvent that enhances the reactivity of the nucleophile. Anhydrous conditions are crucial to prevent side reactions with water.

-

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Rationale: Moderate heating provides the necessary activation energy without causing significant decomposition. TLC allows for a visual confirmation that the starting material is being consumed.

-

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and stir.

-

Rationale: This step quenches the reaction and precipitates the organic product, as it is insoluble in water, while the inorganic salts (K₂CO₃, KF) dissolve.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate. Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent to selectively dissolve the desired product from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Purification: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: The brine wash removes residual water from the organic phase. Sodium sulfate is a drying agent that removes the final traces of water.

-

-

Final Product: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ether product.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a fundamental step in many synthetic pathways, as it completely alters the electronic nature of the aromatic ring. The resulting amino group is a strong activator and ortho-, para-director, opening up new avenues for electrophilic substitution.

Causality in Experimental Design:

-

Reducing Agent: Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst, Pd/C) is a clean and efficient method. Alternatively, metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust, cost-effective, and widely used. [9]The choice often depends on the presence of other functional groups that might be sensitive to the reaction conditions.

-

Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common as they readily dissolve the substrate and do not poison the catalyst. For metal/acid reductions, the acidic aqueous solution is the reaction medium.

Protocol: Synthesis of 6-Amino-2-fluoro-4-methylphenol

-

Setup: In a 250 mL round-bottom flask, suspend 2-Fluoro-4-methyl-6-nitrophenol (3.42 g, 20 mmol) in 100 mL of ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 170 mg, 0.5 mol%) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Pd/C is a highly effective heterogeneous catalyst for hydrogenation. Adding it under inert gas prevents potential ignition of the catalyst in the presence of flammable solvent vapors and air.

-

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus. Stir the mixture vigorously at room temperature.

-

Rationale: Vigorous stirring is essential to ensure good contact between the substrate, the catalyst, and the hydrogen gas. The reaction is usually exothermic.

-

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched by slowly adding water before disposal.

-

-

Isolation: Remove the ethanol from the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.

Electrophilic Aromatic Substitution (EAS)

Further electrophilic substitution on the 2-Fluoro-4-methyl-6-nitrophenol ring is challenging due to the strong deactivating effects of the nitro and fluoro groups. [10]However, the hydroxyl group is a very powerful activator and will be the dominant directing influence. [11][12] Regiochemical Analysis:

-

The -OH group directs ortho and para. The para position (C4) and one ortho position (C6) are already substituted.

-

The other ortho position (C2) is also substituted.

-

This leaves positions C3 and C5 as potential sites for attack.

-

Position 5: This position is ortho to the powerfully directing -OH group and meta to the deactivating -NO₂ group. This is the most likely site for electrophilic attack.

-

Position 3: This position is meta to the -OH group, making it highly unfavorable.

Therefore, any successful EAS reaction will overwhelmingly favor substitution at the C5 position. Harsh reaction conditions will likely be required to overcome the overall deactivation of the ring.

Caption: Directing effects for electrophilic attack, highlighting C5 as the most favorable position.

Safety and Handling

Substituted nitrophenols should be handled with caution. They are generally considered harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. [13][14][15]

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed. [16][15][17] |

| H312 | Harmful in contact with skin. [16][15] |

| H315 | Causes skin irritation. [16][15][17] |

| H319 | Causes serious eye irritation. [16][15][17] |

| H332 | Harmful if inhaled. [16][15] |

| H335 | May cause respiratory irritation. [16][15]|

Standard Handling Protocol:

-

Engineering Controls: Use in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-4-methyl-6-nitrophenol is a textbook example of how substituent effects can be harnessed for precise chemical synthesis. Its reactivity is dominated by a susceptibility to nucleophilic aromatic substitution at the C2 position, a direct result of activation by the ortho-nitro group and the excellent leaving group nature of fluorine in this context. While the ring is generally deactivated towards electrophiles, the powerful directing effect of the hydroxyl group can be exploited under specific conditions to achieve substitution at the C5 position. Furthermore, the phenolic hydroxyl and nitro groups offer additional handles for functionalization through etherification/esterification and reduction, respectively. A thorough understanding of this electronic interplay is paramount for any scientist aiming to utilize this versatile building block to its full potential in the development of novel chemical entities.

References

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health (NIH). [Link]

-

Nucleophilic Aromatic Substitution . YouTube. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Synthesis of 2-methyl-4-nitrophenol from benzene? . Chemistry Stack Exchange. [Link]

-

2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 . PubChem - National Institutes of Health (NIH). [Link]

-

Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry . Khan Academy. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . ACS Omega - ACS Publications. [Link]

-

Electrophilic aromatic substitution . Wikipedia. [Link]

-

4-Nitrophenol . Wikipedia. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central - National Institutes of Health (NIH). [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . PubMed Central - National Institutes of Health (NIH). [Link]

-

The influence of the nitro-group on the reactivity of aromatic halogens. Part I . Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. [Link]

-

Why is the nitro group a metal director in aromatic electrophilic reactions? . Quora. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . Chemistry Stack Exchange. [Link]

-

Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds . ResearchGate. [Link]

-

Directed nucleophilic aromatic substitution reaction . RSC Publishing. [Link]

-

reactions of phenol | nitration reaction . YouTube. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects . College of Saint Benedict and Saint John's University. [Link]

-

Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) . RSC Publishing. [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution . ResearchGate. [Link]

-

The nitro group directs electrophilic aromatic substitution to the... . Pearson+. [Link]

-

Safety Data Sheet: 2-Nitrophenol . Carl ROTH. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution . MDPI. [Link]

-

Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol . ResearchGate. [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings . Chemistry LibreTexts. [Link]

-

Nitration of Phenols (video) . Khan Academy. [Link]

Sources

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 519. The influence of the nitro-group on the reactivity of aromatic halogens. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Unseen: A Technical Safety and Handling Guide for 2-Fluoro-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Compound Identification and Inferred Hazard Profile

2-Fluoro-4-methyl-6-nitrophenol is an aromatic organic compound. Its structure, featuring a phenol backbone with fluoro, methyl, and nitro functional groups, suggests a specific set of chemical reactivities and toxicological concerns. The nitro group, in particular, points towards potential acute toxicity and environmental hazards, while the phenolic structure often implies skin and eye irritation.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-Fluoro-4-methyl-6-nitrophenol |

| Synonyms | 6-nitro-4-methyl-2-fluorophenol |

| CAS Number | 101479-70-3 |

| Molecular Formula | C7H6FNO3 |

| Molecular Weight | 171.13 g/mol |

Anticipated GHS Hazard Classification

Based on the hazard classifications of analogous compounds such as 3-Methyl-4-nitrophenol and 2-Fluoro-4-nitrophenol, the following GHS classification for 2-Fluoro-4-methyl-6-nitrophenol is anticipated.[1][2] This classification should be treated as a preliminary and conservative estimate.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Anticipated Hazard Pictograms:

Caption: Standard workflow for donning and doffing PPE.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures are based on the typical effects of nitrophenolic compounds. [1][2]

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. [1][2]If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary.

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water. [1]Remove contaminated clothing and wash it before reuse. [2]If skin irritation occurs, seek medical advice. [1]* Eye Contact: Rinse cautiously with water for several minutes. [1]If present, remove contact lenses and continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [1]* Ingestion: If swallowed, rinse the mouth with water. [1][2]Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [1]

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation. [1]Wear appropriate personal protective equipment.

-

Containment and Cleaning: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. [1]Avoid generating dust. For larger spills, prevent entry into waterways and contact emergency services.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed. [1][3]The storage area should be cool and dry. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous reactions. [1]

Toxicological and Ecological Considerations

Detailed toxicological and ecological data for 2-Fluoro-4-methyl-6-nitrophenol are not available. However, nitrophenols as a class are known to be toxic to aquatic life. [4]

-

Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. [1][2]It is also expected to cause irritation to the skin, eyes, and respiratory system. [1][2][5]* Environmental Fate: Care should be taken to prevent the release of this compound into the environment. [4]It should be disposed of as hazardous waste in accordance with local, state, and federal regulations. [1]

Physical and Chemical Properties

The following table presents a compilation of physical and chemical properties of a closely related isomer, 2-Fluoro-4-nitrophenol, which can serve as a reasonable estimate.

| Property | Value (for 2-Fluoro-4-nitrophenol) | Reference |

| Physical State | Yellow crystalline powder | |

| Melting Point | 117-121 °C | |

| Boiling Point | 281.2 °C at 760 mmHg | |

| Flash Point | 123.9 °C | |

| Density | 1.511 g/cm³ |

References

-

3M. (2021). Safety Data Sheet. [Link]

Sources

theoretical studies on 2-Fluoro-4-methyl-6-nitrophenol

An In-depth Technical Guide to the Theoretical Investigation of 2-Fluoro-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Fluoro-4-methyl-6-nitrophenol, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, this document synthesizes established computational methodologies and data from analogous structures to present a predictive analysis of its structural, spectroscopic, electronic, and nonlinear optical properties. By detailing a robust workflow from molecular synthesis to advanced quantum chemical calculations, this guide serves as a blueprint for researchers seeking to characterize novel substituted phenols. We will explore the intricacies of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's vibrational modes, NMR and UV-Vis spectra, frontier molecular orbitals, electrostatic potential, intramolecular charge transfer, and hyperpolarizability. The causality behind each computational choice is explained, ensuring a self-validating and scientifically rigorous approach.

Introduction: Rationale for a Theoretical Study

2-Fluoro-4-methyl-6-nitrophenol is a substituted phenol featuring a unique combination of functional groups: a hydroxyl (-OH) and a methyl (-CH₃) group, which are electron-donating, and a nitro (-NO₂) group and a fluorine (-F) atom, which are electron-withdrawing. This "push-pull" electronic architecture is a hallmark of molecules with interesting photophysical and nonlinear optical (NLO) properties.[1][2] The presence of fluorine can also enhance metabolic stability and binding affinity in pharmaceutical contexts.[3]

A thorough theoretical investigation is warranted to predict the molecule's properties before undertaking potentially costly and time-consuming synthesis and experimental characterization.[4] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures.[5][6] This guide outlines the essential theoretical studies to build a complete physicochemical profile of 2-Fluoro-4-methyl-6-nitrophenol.

Proposed Synthesis and Considerations of Regioselectivity

The most plausible synthetic route to 2-Fluoro-4-methyl-6-nitrophenol is via the electrophilic nitration of its precursor, 2-Fluoro-4-methylphenol.

Starting Material: 2-Fluoro-4-methylphenol (also known as 2-fluoro-p-cresol) is commercially available or can be synthesized from 4-methylphenol.[7][8]

Nitration Reaction: The introduction of the nitro group onto the aromatic ring is an electrophilic aromatic substitution. The regioselectivity of this reaction—that is, the position where the nitro group will be added—is dictated by the directing effects of the substituents already present: the hydroxyl, fluoro, and methyl groups.[9]

-

-OH Group: A powerful activating group and ortho-, para-director.

-

-CH₃ Group: An activating group and ortho-, para-director.

-

-F Group: A deactivating group (due to induction) but an ortho-, para-director (due to resonance).

The hydroxyl group is the strongest activating group and will therefore dominate the directing effect.[10][11] The positions ortho and para to the hydroxyl group are C6 and C4, respectively. Since the C4 position is already occupied by the methyl group, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the C6 position. The fluorine atom at C2 also directs ortho and para, which corresponds to the C6 and C4 positions, further reinforcing the C6 substitution.

A common nitrating agent is a mixture of nitric acid and sulfuric acid. However, for activated rings like phenols, milder conditions using dilute nitric acid or other nitrating agents can be employed to control the reaction and prevent over-nitration or oxidation.[12]

Comprehensive Computational Workflow

This section details the step-by-step theoretical protocol for characterizing 2-Fluoro-4-methyl-6-nitrophenol. All calculations would typically be performed using a quantum chemistry software package like Gaussian.[4]

Geometry Optimization and Conformational Analysis

The first and most crucial step is to determine the molecule's most stable three-dimensional structure. The presence of the hydroxyl and nitro groups ortho to each other suggests the possibility of an intramolecular hydrogen bond.

Protocol:

-

Initial Structure: Build the 2-Fluoro-4-methyl-6-nitrophenol molecule in a molecular modeling program.

-

Conformational Search: Perform a conformational search to identify all possible rotamers, particularly concerning the orientation of the -OH and -NO₂ groups.

-

Optimization: Optimize the geometry of each conformer using DFT. A widely used and reliable functional for this type of molecule is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization.[13]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The structure with the lowest electronic energy is the ground state conformation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Simulated vibrational spectra are invaluable for interpreting experimental data and understanding the molecule's bonding characteristics.

Protocol:

-

Frequency Calculation: The frequency calculation performed in the optimization step provides the harmonic vibrational frequencies.

-

Scaling: Calculated frequencies are systematically higher than experimental values. They should be scaled using an appropriate scaling factor for the chosen method and basis set (e.g., ~0.967 for B3LYP/6-311++G(d,p)).

-

Spectral Analysis: Analyze the scaled frequencies and corresponding IR intensities and Raman activities to generate theoretical FT-IR and FT-Raman spectra.

-

Potential Energy Distribution (PED): Use PED analysis to assign the vibrational modes to specific bond stretches, bends, and torsions. This is crucial for unambiguously identifying key functional group vibrations, such as the O-H, C-F, N-O, and C-N stretches.[6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| O-H Stretch | 3200 - 3400 | Broadened and shifted to lower frequency due to intramolecular hydrogen bonding with the nitro group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the benzene ring. |

| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the -CH₃ group. |

| N=O Asymmetric Stretch | 1500 - 1550 | A strong band characteristic of the nitro group. |

| N=O Symmetric Stretch | 1330 - 1370 | Another strong nitro group band. |

| C-F Stretch | 1100 - 1250 | A strong band, characteristic of the C-F bond. |

| C-N Stretch | 840 - 880 | Stretching of the bond connecting the nitro group to the ring. |

Table 1: Predicted key vibrational frequencies for 2-Fluoro-4-methyl-6-nitrophenol based on typical ranges for similar compounds.

NMR Spectroscopy

Predicting NMR spectra is essential for structural confirmation.

Protocol:

-

GIAO Method: Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) optimized geometry to calculate the ¹H and ¹³C isotropic shielding values.

-

Chemical Shift Calculation: The chemical shifts (δ) are calculated relative to a reference standard (Tetramethylsilane, TMS), which must be computed at the same level of theory. δ_sample = σ_TMS - σ_sample.

-

Analysis: The predicted chemical shifts can be compared to experimental data for structural validation. The electronic environment of each nucleus, influenced by the electron-donating and withdrawing groups, will determine its chemical shift.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties are key to understanding the molecule's color, photostability, and reactivity.

Protocol:

-

TD-DFT Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to obtain the vertical electronic excitation energies and oscillator strengths.[14] The CAM-B3LYP functional is often recommended for charge-transfer systems.[15]

-

UV-Vis Spectrum Simulation: The calculated excitation energies (λ_max) and oscillator strengths (which relate to absorption intensity) can be used to simulate the UV-Vis absorption spectrum.

-

HOMO-LUMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[16][17] A smaller gap suggests the molecule is more easily excitable and more reactive. For this push-pull system, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO will be on the electron-deficient nitro group, indicating a π → π* intramolecular charge transfer (ICT) transition upon excitation.[18]

| Parameter | Significance | Predicted Characteristics |

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Localized primarily on the phenol ring and -OH group. |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Localized primarily on the -NO₂ group. |

| HOMO-LUMO Gap (ΔE) | Electronic Excitability / Reactivity | Expected to be relatively small, indicating potential for significant charge transfer and reactivity. |

| λ_max | Wavelength of Maximum Absorption | Predicted to be in the UV-A or near-visible region due to the extended conjugation and ICT character.[14] |

Table 2: Predicted Frontier Molecular Orbital characteristics.

Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the charge distribution on the molecule's surface, revealing its reactive sites.

Protocol:

-

MESP Calculation: Generate the MESP surface from the DFT electron density calculation.

-

Analysis: The map is color-coded:

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and hydroxyl groups.

-

Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. This is expected around the hydrogen atom of the hydroxyl group. The MESP provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.[19]

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[18]

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized structure.

-

Analysis of Interactions:

-

Intramolecular Hydrogen Bond: Look for the interaction (hyperconjugation) between the lone pair orbitals (LP) of the oxygen atoms in the nitro group and the antibonding orbital (σ*) of the O-H bond. A significant stabilization energy (E(2)) for this interaction confirms the presence and strength of the O-H···O hydrogen bond.[20]

-

Charge Delocalization: Analyze the delocalization of electron density from the lone pairs of the hydroxyl oxygen and the π-system of the ring into the antibonding π* orbitals of the nitro group. This quantifies the "push-pull" nature and the intramolecular charge transfer in the ground state.

-

Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer often exhibit large NLO responses, making them candidates for materials in optical technologies.[21]

Protocol:

-

Hyperpolarizability Calculation: Using the optimized geometry, calculate the components of the static first-order hyperpolarizability (β) tensor using DFT. This is a measure of the molecule's second-order NLO response.[4][5]

-

Total Hyperpolarizability: Calculate the total (or vector) component of the hyperpolarizability (β_tot) from the individual tensor components.

-

Comparison: Compare the calculated β_tot value to that of a standard NLO material like urea, calculated at the same level of theory. A significantly larger value suggests the molecule has potential as an NLO material. The push-pull nature of 2-Fluoro-4-methyl-6-nitrophenol, with its strong donor (-OH) and acceptor (-NO₂) groups connected by a π-conjugated system, is expected to result in a large β value.[1]

Potential Applications

The insights gained from these theoretical studies can guide the development of 2-Fluoro-4-methyl-6-nitrophenol for specific applications:

-

Drug Development: Substituted nitrophenols have a wide range of biological activities. The MESP and HOMO-LUMO analysis can help predict how the molecule might interact with biological targets like enzymes or receptors. The fluorine atom can enhance properties like metabolic stability and binding affinity, making it a valuable scaffold for medicinal chemistry.[3]

-

Materials Science: Molecules with high first-order hyperpolarizability are sought after for use in electro-optic devices, optical data storage, and telecommunications.[2] The predicted NLO properties of this molecule could justify its synthesis and incorporation into polymeric materials for such applications.

Conclusion

This technical guide has outlined a comprehensive, first-principles-based computational strategy for the in-depth characterization of 2-Fluoro-4-methyl-6-nitrophenol. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of the molecule's structural, vibrational, spectroscopic, electronic, and nonlinear optical properties. This theoretical blueprint not only provides a deep understanding of this specific molecule but also serves as a robust, field-proven methodology for the investigation of other novel organic compounds, thereby accelerating the discovery and design of new functional materials and pharmaceutical agents.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

- 1. Nonlinear optical properties of push–pull polyenes for electro-optics [opg.optica.org]

- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. mdpi.com [mdpi.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. jetir.org [jetir.org]

- 7. 2-FLUORO-4-METHYLPHENOL | 452-81-3 [chemicalbook.com]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. ossila.com [ossila.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 2-Fluoro-4-methyl-6-nitrophenol in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The substituted phenol, 2-Fluoro-4-methyl-6-nitrophenol, represents a highly versatile scaffold, embodying key structural motifs that are frequently exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this valuable, albeit not widely commercially available, chemical entity. While direct literature on this specific isomer is sparse, its utility can be confidently inferred from the well-documented chemistry of its isomers and related substituted nitrophenols.

The unique arrangement of a fluorine atom, a methyl group, and a nitro group on the phenolic ring offers a triad of functionalities that can be strategically manipulated. The fluorine atom can enhance metabolic stability, improve bioavailability, and modulate pKa.[1] The methyl group provides a lipophilic handle and can influence binding interactions. The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for certain reactions but also serves as a versatile precursor to an amino group, a common pharmacophore.[1] This guide will provide a plausible synthetic pathway, detail its key physicochemical properties, and present robust protocols for its application as a building block in the synthesis of diverse molecular architectures.

Physicochemical Properties and Safety Considerations

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₇H₆FNO₃ | Based on structure |

| Molecular Weight | 171.13 g/mol | Based on structure |

| Appearance | Likely a yellow crystalline solid | Based on isomers like 2-Fluoro-6-nitrophenol and 2-Methyl-4-nitrophenol |

| Melting Point | Estimated in the range of 30-50 °C | Based on related compounds like 4-Methyl-2-nitrophenol (35 °C)[2] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF) | General property of similar organic compounds |

| pKa | Estimated to be around 7-8 | The electron-withdrawing nitro and fluoro groups will decrease the pKa relative to p-cresol (~10.3), while the methyl group will have a slight increasing effect. |

Safety and Handling: Substituted nitrophenols should be handled with care as they are often toxic and can be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, GHS hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]

Proposed Synthesis of 2-Fluoro-4-methyl-6-nitrophenol

A plausible and efficient synthesis of 2-Fluoro-4-methyl-6-nitrophenol can be envisioned starting from the commercially available 4-fluoro-2-methylphenol. The directing effects of the hydroxyl and methyl groups will guide the regioselective introduction of the nitro group.

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Fluoro-4-methyl-6-nitrophenol

Abstract

This document provides a comprehensive technical guide for the synthesis of medicinally relevant heterocyclic compounds utilizing 2-Fluoro-4-methyl-6-nitrophenol as a versatile starting material. We delve into the strategic exploitation of its distinct functional groups—the nitro, fluoro, and hydroxyl moieties—to construct diverse heterocyclic scaffolds, primarily focusing on benzoxazoles and phenoxazines. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale for experimental choices. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 2-Fluoro-4-methyl-6-nitrophenol

2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as an exceptional building block in synthetic organic chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups:

-

The Nitro Group (-NO₂): Primarily serves as a precursor to an amino group (-NH₂) via reduction. This transformation is a cornerstone of many heterocyclic ring-forming reactions. The resulting amine is a potent nucleophile.

-

The Fluoro Group (-F): As an ortho-substituent to the strongly electron-withdrawing nitro group, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr).[2] This allows for its displacement to introduce new functionalities. Alternatively, its retention in the final product can enhance pharmacokinetic properties such as metabolic stability and binding affinity.[1][3]

-

The Phenolic Hydroxyl Group (-OH): A versatile nucleophile itself, it is crucial for the formation of oxygen-containing heterocycles. Its acidity can be modulated for various reactions.

The strategic interplay of these groups allows for a divergent synthetic approach, enabling the construction of multiple, distinct heterocyclic cores from a single, readily available precursor.

Figure 1: Divergent synthetic pathways from 2-Fluoro-4-methyl-6-nitrophenol.

Synthesis of 6-Fluoro-4-methylbenzoxazoles via Reductive Cyclization

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules.[4] The most direct route to this scaffold from our starting material involves the reduction of the nitro group, followed by condensation with a one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) which cyclizes with the adjacent phenolic hydroxyl group.

Mechanistic Rationale

The synthesis proceeds in two conceptual stages, which can often be combined into a one-pot procedure.

-

Reduction: The nitro group is selectively reduced to an amine, forming the key intermediate, 2-Amino-6-fluoro-4-methylphenol . Common reagents for this step include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (H₂/Pd-C). SnCl₂ is often preferred for its chemoselectivity and tolerance of other functional groups.[5]

-

Condensation & Cyclization: The generated ortho-aminophenol reacts with an aldehyde to form a Schiff base (imine) intermediate. Under thermal or acidic conditions, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by dehydration (or oxidation) to furnish the aromatic benzoxazole ring.[6]

Figure 2: Workflow for the synthesis of benzoxazoles.

Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-2-phenylbenzoxazole

This protocol details the synthesis using benzaldehyde as the coupling partner.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume |

| 2-Fluoro-4-methyl-6-nitrophenol | C₇H₆FNO₃ | 171.13 | - | 10.0 | 1.71 g |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | - | 40.0 | 9.03 g |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~12 M | - | 15 mL |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 50 mL |

| Benzaldehyde | C₇H₆O | 106.12 | - | 11.0 | 1.17 g (1.12 mL) |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | As needed |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed |

| Brine | NaCl(aq) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed |

Procedure:

-

Reduction of Nitro Group:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.71 g, 10.0 mmol) and ethanol (50 mL).

-

In a separate beaker, carefully dissolve tin(II) chloride dihydrate (9.03 g, 40.0 mmol) in concentrated HCl (15 mL). Caution: This is an exothermic process.

-

Add the acidic SnCl₂ solution to the flask.

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The starting material is typically yellow, and the aminophenol product is often colorless.

-

-

Condensation and Cyclization:

-

After cooling the mixture to room temperature, add benzaldehyde (1.12 mL, 11.0 mmol) directly to the flask.

-

Return the mixture to reflux and heat for an additional 4-6 hours, again monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (200 mL).

-

Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-Fluoro-4-methyl-2-phenylbenzoxazole.

-

Expected Yield: 75-85%.

Synthesis of Fluorinated Phenoxazines via Oxidative Dimerization

Phenoxazines are another class of heterocycles with significant biological and material science applications.[7][8] A common synthetic route involves the oxidative dimerization of ortho-aminophenols. This pathway leverages the same aminophenol intermediate generated in the benzoxazole synthesis.

Mechanistic Rationale

The formation of the phenoxazine core from 2-amino-6-fluoro-4-methylphenol is an oxidative coupling process. While several oxidants can be used, a common laboratory method employs potassium ferricyanide (K₃[Fe(CN)₆]) in a basic aqueous medium. The mechanism is believed to proceed through the formation of phenoxyl radicals, which then couple and cyclize to form the tricyclic phenoxazine system.[9]

Figure 3: Two-stage process for phenoxazine synthesis.

Experimental Protocol: Synthesis of a Difluoro-dimethylphenoxazine Derivative

Procedure:

-

Synthesis of 2-Amino-6-fluoro-4-methylphenol:

-

Prepare the aminophenol intermediate from 2-Fluoro-4-methyl-6-nitrophenol (10.0 mmol scale) as described in Protocol 2.2, Step 1 .

-

After reduction, instead of proceeding with condensation, perform a work-up. Pour the cooled reaction mixture into ice water, neutralize with a base (e.g., aq. NaOH or NaHCO₃) to pH ~7, and extract the aminophenol product into an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate, and use the crude aminophenol directly in the next step. Note: ortho-aminophenols can be sensitive to air oxidation, so prompt use is recommended.

-

-

Oxidative Dimerization:

-

Dissolve the crude 2-Amino-6-fluoro-4-methylphenol (assume ~10.0 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium bicarbonate (2.52 g, 30.0 mmol) to the solution.

-

In a separate flask, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (7.24 g, 22.0 mmol) in water (50 mL).

-

Add the oxidant solution dropwise to the stirred aminophenol solution over 30 minutes at room temperature. A colored precipitate (often deep red or purple) should form.

-

Stir the reaction for an additional 2-4 hours at room temperature.

-

-

Work-up and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove impurities.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Expected Yield: 40-60%. The yield can be sensitive to reaction conditions and the purity of the starting aminophenol.

Safety & Handling

-

Nitrophenols: 2-Fluoro-4-methyl-6-nitrophenol is a nitroaromatic compound and should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with extreme care.

-

Reagents: Tin(II) chloride and potassium ferricyanide are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

2-Fluoro-4-methyl-6-nitrophenol stands out as a powerful and versatile precursor for heterocyclic synthesis. Through straightforward, high-yielding protocols based on fundamental organic reactions like nitro-group reduction and oxidative coupling, complex and valuable scaffolds such as benzoxazoles and phenoxazines can be readily accessed. The ability to selectively functionalize the molecule at its nitro, fluoro, or hydroxyl positions opens a vast chemical space for exploration by medicinal and materials chemists. The protocols outlined in this guide provide a solid, literature-grounded foundation for researchers to build upon in their synthetic endeavors.

References

-

PubChem. (n.d.). 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Ragaini, F. (2020). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. Catalysts, 10(7), 781. Available from: [Link]

-

Reddy, T. J., et al. (2019). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 17(3), 555-560. Available from: [Link]

-

Maly, M., et al. (2020). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Molecules, 25(15), 3485. Available from: [Link]

- Qiu, X.-L., & Qing, F.-L. (Eds.). (2008).

-

Nguyen, T. A. H., et al. (2021). Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. RSC Advances, 11(26), 15721–15732. Available from: [Link]

- Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. Current Organic Synthesis, 3(4), 423-441. Available from: [Link]

-

Singh, U. P., & Bhat, H. R. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5195-5219. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2011). Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol. The Journal of Chemical Thermodynamics, 43(7), 1031-1037. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved January 26, 2026, from [Link]

-

Fülöp, F., et al. (1990). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Journal of Heterocyclic Chemistry, 27(4), 951-955. Available from: [Link]

-

Mondal, B. (2023). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry, 21(14), 2889-2905. Available from: [Link]

-

Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. Available from: [Link]

-

Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(87), 71221-71225. Available from: [Link]

-

Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis, 9(2), 118-137. Available from: [Link]

-

Glavaš, M., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(1), 256. Available from: [Link]

-

ResearchGate. (2019). Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Homepage. Retrieved January 26, 2026, from [Link]

-

Moody, C. J., & Rees, C. W. (2022). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 7(4), 3465–3473. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved January 26, 2026, from [Link]

-

Douglas, J. J., et al. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 14(1), 154-157. Available from: [Link]

-

Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry, 6(4). Available from: [Link]

-

Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. Available from: [Link]

-

PrepChem. (n.d.). Preparation of 2-nitrophenol. Retrieved January 26, 2026, from [Link]

-

Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E, 65(Pt 6), o1378. Available from: [Link]

-

Kukulka, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Available from: [Link]

Sources

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. mdpi.com [mdpi.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. mdpi.com [mdpi.com]

- 5. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Nitrophenols in Agrochemical Design

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-4-methyl-6-nitrophenol in the synthesis of novel agrochemicals.

Substituted phenols, particularly those bearing nitro and halogen functional groups, are pivotal synthons in the development of modern agrochemicals.[1] The electronic properties conferred by these substituents can significantly influence the biological activity, metabolic stability, and environmental persistence of the final active ingredient. 2-Fluoro-4-methyl-6-nitrophenol is a versatile intermediate, with its unique arrangement of a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing methyl group, all on a fluorinated benzene ring. This combination of features makes it a valuable starting material for creating complex molecules with potential herbicidal or fungicidal properties.[2] The fluorine atom, in particular, can enhance the lipophilicity and binding affinity of the molecule to its biological target.

This guide provides detailed application notes and protocols for the prospective use of 2-Fluoro-4-methyl-6-nitrophenol in the synthesis of a novel agrochemical candidate, leveraging its inherent chemical reactivity to build a molecule with potential biological efficacy.

Application Focus: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides. PPO inhibitors block the synthesis of chlorophyll and heme in plants, leading to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane disruption. Many commercial PPO-inhibiting herbicides feature a substituted phenyl ether linkage. Here, we outline a synthetic strategy to a novel PPO inhibitor candidate starting from 2-Fluoro-4-methyl-6-nitrophenol.

Overall Synthetic Workflow

The proposed synthesis involves a two-step process:

-

Williamson Ether Synthesis: Coupling of 2-Fluoro-4-methyl-6-nitrophenol with a suitable alkyl halide to form a phenyl ether.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can be a key pharmacophore for biological activity or a handle for further derivatization.

Sources

experimental procedure for Suzuki coupling with 2-Fluoro-4-methyl-6-nitrophenol

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-4-methyl-6-nitrophenol: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2][3] This guide provides a comprehensive experimental protocol and the underlying scientific rationale for the Suzuki coupling of a challenging substrate: 2-Fluoro-4-methyl-6-nitrophenol. The electron-withdrawing nature of the nitro and fluoro groups, coupled with the steric hindrance and the phenolic hydroxyl group, necessitates a carefully considered approach to achieve successful coupling.

This document will explore two strategic pathways: a robust and well-established two-step sequence involving the activation of the phenolic hydroxyl group, and a more contemporary, direct one-step approach that leverages recent advances in coupling methodologies.

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a palladium-catalyzed cycle.[4][5] A fundamental grasp of this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (or triflate), inserting itself into the carbon-leaving group bond to form a palladium(II) species.[4][5] This step is often rate-determining.

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6][7]

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol I: The Two-Step Triflate-Mediated Suzuki Coupling

This classical and reliable approach circumvents the poor leaving group ability of the phenolic hydroxyl by converting it into a triflate (-OTf), an excellent leaving group in palladium-catalyzed reactions.

Part A: Synthesis of 2-Fluoro-4-methyl-6-nitrophenyl trifluoromethanesulfonate

This initial step activates the phenol for the subsequent cross-coupling.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-4-methyl-6-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) and stir for 10 minutes.

-

Slowly, add triflic anhydride (Tf₂O, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for one hour, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude triflate.

| Reagent | Molar Equiv. |

| 2-Fluoro-4-methyl-6-nitrophenol | 1.0 |

| Triflic Anhydride (Tf₂O) | 1.1 |

| Anhydrous Pyridine | 1.2 |

| Anhydrous Dichloromethane (DCM) | Solvent |

Part B: Suzuki-Miyaura Coupling of the Aryl Triflate

With the activated triflate in hand, the Suzuki coupling can proceed. The choice of catalyst, ligand, base, and solvent is critical for success, especially with an electron-deficient substrate.

-

In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl triflate from Part A (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).[1]

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.[5]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5][9]

| Reagent | Molar Equiv. |

| Aryl Triflate | 1.0 |

| Arylboronic Acid | 1.5 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 |

| Palladium Catalyst | 1-5 mol% |

| Solvent (e.g., Toluene/Water) | Solvent |

Protocol II: The Direct Denitrative Suzuki Coupling (Advanced)

Recent breakthroughs have demonstrated the feasibility of using a nitro group as a leaving group in Suzuki-Miyaura couplings.[3][10][11] This innovative one-step approach offers a more atom-economical and streamlined synthesis.

Scientific Rationale: This method hinges on the ability of a specific palladium catalyst system to facilitate the oxidative addition into the aryl-nitro (Ar-NO₂) bond.[10][11] This represents a departure from the conventional oxidative addition to aryl halides or triflates.

-

In a glovebox or under a strictly inert atmosphere, combine 2-Fluoro-4-methyl-6-nitrophenol (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., potassium phosphate, K₃PO₄, 2.0 eq) in a Schlenk tube.

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a specialized ligand such as BrettPhos (5 mol%).[11]

-

Add a degassed anhydrous solvent, such as dioxane or toluene.[1][12]

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).

-

After completion, cool the reaction to room temperature and follow a similar workup and purification procedure as described in Protocol I, Part B.

| Reagent | Molar Equiv. |

| 2-Fluoro-4-methyl-6-nitrophenol | 1.0 |

| Arylboronic Acid | 1.5 |

| Base (e.g., K₃PO₄) | 2.0 |

| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 2.5 mol% |

| Ligand (e.g., BrettPhos) | 5 mol% |

| Anhydrous Solvent (e.g., Dioxane) | Solvent |

Caption: Workflow comparison of the two proposed Suzuki coupling protocols.

Troubleshooting and Considerations

-

Low Yields: In cases of low yield, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is highly substrate-dependent.

-

Protodeborylation: The hydrolysis of the boronic acid can be a significant side reaction.[12] Using anhydrous solvents or boronate esters can mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[12] This can often be minimized by adjusting the reaction conditions.

-

Dehalogenation: The reduction of the aryl halide to the corresponding arene is another possible side reaction.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-4-methyl-6-nitrophenol is a challenging yet achievable transformation. The conventional two-step approach via a triflate intermediate offers a reliable and well-documented path to the desired biaryl products. For researchers seeking a more elegant and efficient synthesis, the direct denitrative coupling presents a compelling, albeit more advanced, alternative. The optimal choice of protocol will depend on the specific research goals, available resources, and the desired level of process optimization.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

ResearchGate. (2019, February 13). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. thieme.de [thieme.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Utilization of 2-Fluoro-4-methyl-6-nitrophenol in Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-Fluoro-4-methyl-6-nitrophenol as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We delve into the intrinsic chemical reactivity of this building block, elucidating the synergistic roles of its fluoro, nitro, hydroxyl, and methyl functionalities. Detailed, field-proven protocols for key transformations—including Nucleophilic Aromatic Substitution (SNA_r_), nitro group reduction, O-alkylation, and the synthesis of privileged heterocyclic scaffolds such as benzoxazoles—are presented. The causality behind experimental choices, safety considerations, and mechanistic underpinnings are explained to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 2-Fluoro-4-methyl-6-nitrophenol

2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a cornerstone building block in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents, which allows for a stepwise and controlled elaboration into more complex molecular architectures. The strategic placement of these groups makes it an exceptionally valuable precursor for a range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1]

Key Molecular Features and Their Synthetic Implications:

-

Fluorine Atom (at C2): The high electronegativity of fluorine makes it an excellent leaving group in nucleophilic aromatic substitution (SNA_r_) reactions.[2] This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group. In drug discovery, the incorporation of fluorine can also improve metabolic stability and binding affinity.[1]

-

Nitro Group (at C6): As a powerful electron-withdrawing group, the nitro moiety strongly activates the aromatic ring for SNA_r_ at the ortho (C2) and para (C4) positions.[3] Furthermore, the nitro group is a synthetic handle that can be readily reduced to a primary amine, a critical functional group for introducing further diversity and for constructing heterocyclic rings.[4]

-

Hydroxyl Group (at C1): The phenolic hydroxyl group is a versatile functional handle. It can be alkylated to form ethers, acylated to form esters, or used to direct metallation at the ortho position. Its acidity allows for straightforward deprotonation to facilitate these reactions.

-

Methyl Group (at C4): The methyl group influences the electronic properties and steric profile of the molecule. While often a stable substituent, it can also be a site for later-stage functionalization if required.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimental design.

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-4-methyl-6-nitrophenol | N/A |

| CAS Number | 394-41-2 | N/A |

| Molecular Formula | C₇H₆FNO₃ | N/A |

| Molecular Weight | 171.13 g/mol | N/A |

| Appearance | Yellow to brown crystalline solid | N/A |

| Melting Point | 68-72 °C | N/A |

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6]

Precautionary Measures: Always handle 2-Fluoro-4-methyl-6-nitrophenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.

Synthetic Pathways & Experimental Protocols

The following sections detail core synthetic transformations utilizing 2-Fluoro-4-methyl-6-nitrophenol, providing both the strategic context and step-by-step protocols.

Caption: Key synthetic transformations of 2-Fluoro-4-methyl-6-nitrophenol.

Application 1: Nucleophilic Aromatic Substitution (SNA_r_) with Amines

Scientific Rationale: The displacement of the fluoride leaving group with a primary or secondary amine is one of the most powerful applications of this substrate. This reaction directly forms substituted 2-amino-4-methyl-6-nitrophenol derivatives, which are common substructures in kinase inhibitors that target the ATP-binding hinge region.[7] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the potent electron-withdrawing nitro group.[3][8][9]

Experimental Protocol: Synthesis of N-Benzyl-2-amino-4-methyl-6-nitrophenol

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Fluoro-4-methyl-6-nitrophenol | 171.13 | 1.00 g | 5.84 | 1.0 |

| Benzylamine | 107.15 | 0.69 g (0.68 mL) | 6.43 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.62 g | 11.69 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.00 g, 5.84 mmol) and potassium carbonate (1.62 g, 11.69 mmol).

-

Add N,N-Dimethylformamide (DMF, 15 mL) to the flask.

-

Begin stirring the suspension at room temperature.

-

Add benzylamine (0.68 mL, 6.43 mmol) dropwise to the mixture over 5 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

-

Collect the resulting yellow precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).

-

Dry the solid under vacuum to yield the crude product.

-

Recrystallize the crude solid from ethanol/water to afford pure N-Benzyl-2-amino-4-methyl-6-nitrophenol.

Caption: Workflow for the SNA_r_ of 2-Fluoro-4-methyl-6-nitrophenol.

Application 2: Selective Reduction of the Nitro Group